4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a dimethylsulfamoyl group, a methoxynaphthalene moiety, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with dimethylamine to yield 4-(N,N-dimethylamino)benzamide.
Introduction of the Methoxynaphthalene Moiety: The methoxynaphthalene moiety can be introduced through a Friedel-Crafts acylation reaction, where 4-methoxynaphthalene is reacted with the benzamide intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The final step involves the sulfonation of the dimethylamino group to form the dimethylsulfamoyl group. This can be achieved by reacting the intermediate with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
4-(N,N-dimethylsulfamoyl)-N-(4-hydroxyphenyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-(N,N-dimethylsulfamoyl)-N-(4-chlorophenyl)benzamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxynaphthalene moiety in 4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide imparts unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-22(2)27(24,25)15-10-8-14(9-11-15)20(23)21-18-12-13-19(26-3)17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFZGMADHXCUMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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